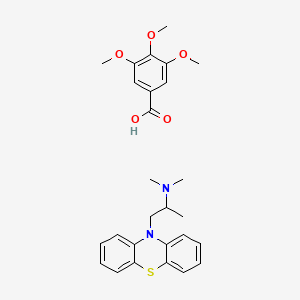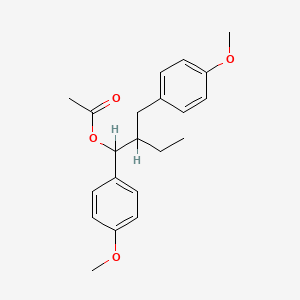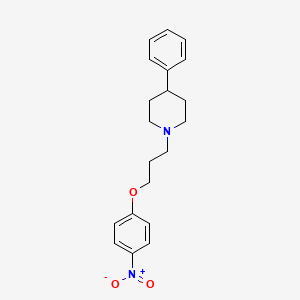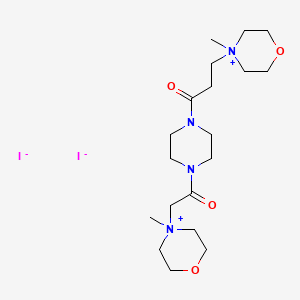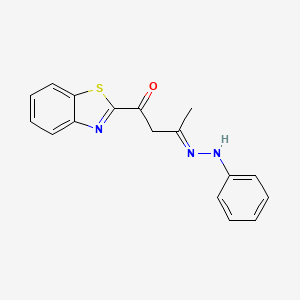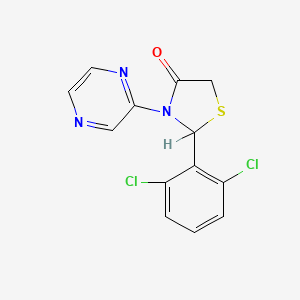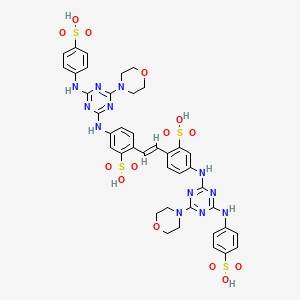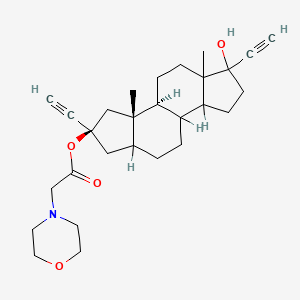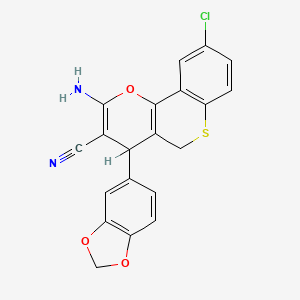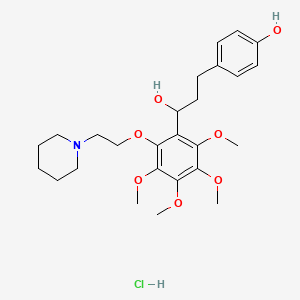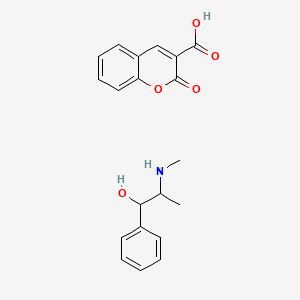
1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide is a complex organic compound that belongs to the class of benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with an aminomethylphenylthio group and a hydrobromide salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide typically involves the reaction of 1,2-benzenediol with 2-(aminomethyl)phenylthiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process. Quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): A simple benzenediol with two hydroxyl groups attached to the benzene ring.
Hydroquinone (1,4-dihydroxybenzene): Another benzenediol with hydroxyl groups in the para position.
Resorcinol (1,3-dihydroxybenzene): A benzenediol with hydroxyl groups in the meta position.
Uniqueness
1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide is unique due to the presence of the aminomethylphenylthio group and the hydrobromide salt. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
CAS No. |
127906-53-0 |
|---|---|
Molecular Formula |
C13H14BrNO2S |
Molecular Weight |
328.23 g/mol |
IUPAC Name |
4-[2-(aminomethyl)phenyl]sulfanylbenzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C13H13NO2S.BrH/c14-8-9-3-1-2-4-13(9)17-10-5-6-11(15)12(16)7-10;/h1-7,15-16H,8,14H2;1H |
InChI Key |
LKAYUBYPKNZUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)SC2=CC(=C(C=C2)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


